Methyl 2-cyclopentyl-2-methoxyacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-cyclopentyl-2-methoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-11-8(9(10)12-2)7-5-3-4-6-7/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMKBOQRQGFCBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCCC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 Cyclopentyl 2 Methoxyacetate
Chemo-selective Synthetic Routes
Chemo-selective synthesis of Methyl 2-cyclopentyl-2-methoxyacetate involves the sequential or convergent assembly of the molecule, carefully managing functional group reactivity to achieve the desired structure.
Esterification and Etherification Approaches
The formation of the methyl ester and the introduction of the methoxy (B1213986) group are fundamental steps in the synthesis of the target molecule. A plausible linear approach would involve the initial synthesis of a precursor acid or alcohol, followed by esterification and etherification.
One common strategy begins with the esterification of a corresponding α-hydroxy acid, methyl 2-cyclopentyl-2-hydroxyacetate. This can be achieved through Fischer esterification, reacting the hydroxy acid with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. Subsequently, the hydroxyl group can be converted to a methoxy group via an etherification reaction. A standard method for this is the Williamson ether synthesis, where the alcohol is deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which is then reacted with a methylating agent such as methyl iodide or dimethyl sulfate. eurekaselect.com
Alternatively, direct methods for the synthesis of α-alkoxy esters have been developed. For instance, a catalyst- and additive-free, visible-light-induced O-H insertion reaction of diazo compounds with alcohols can produce α-alkoxy esters in good yields. organic-chemistry.org In the context of our target molecule, this could involve the reaction of methyl diazoacetate with cyclopentanol, although this would yield a different isomer and require further modification. A more direct approach would be the O-methylation of methyl 2-cyclopentyl-2-hydroxyacetate using reagents like diazomethane (B1218177) or dimethyl carbonate. eurekaselect.com
Illustrative data on common O-methylation agents for hydroxyl groups is presented in the table below.
| Methylating Agent | Catalyst/Conditions | Substrate | Product | Typical Yield (%) |
| Dimethyl sulfate | Base (e.g., NaOH, K2CO3) | Alcohols, Phenols | Methyl ethers | High |
| Methyl iodide | Base (e.g., NaH, Ag2O) | Alcohols, Phenols | Methyl ethers | High |
| Diazomethane | - | Carboxylic acids, Phenols | Methyl esters, Aryl methyl ethers | High (use with caution) |
| Dimethyl carbonate | Base or Lewis acid | Alcohols, Phenols | Methyl ethers | Variable, "Green" reagent |
Introduction of the Cyclopentyl Moiety
The introduction of the cyclopentyl group at the α-position of the acetate (B1210297) core is a key carbon-carbon bond-forming step. One potential strategy is the alkylation of an enolate of a methoxyacetate (B1198184) precursor. For example, the enolate of methyl methoxyacetate, generated using a strong base like lithium diisopropylamide (LDA), could be reacted with a cyclopentyl halide (e.g., cyclopentyl bromide).
Another approach involves the use of organometallic reagents. A Reformatsky-type reaction between cyclopentanone (B42830) and methyl bromoacetate (B1195939) would yield methyl 2-cyclopentyl-2-hydroxyacetate, a key intermediate for subsequent etherification. berkeley.edu Similarly, the reaction of a cyclopentyl Grignard reagent (cyclopentylmagnesium bromide) with methyl glyoxylate (B1226380) would also produce the same hydroxy ester intermediate.
Conjugate addition reactions offer another avenue. wikipedia.orglibretexts.orgmasterorganicchemistry.commakingmolecules.com A Michael addition of a cyclopentyl nucleophile (e.g., a Gilman reagent like lithium dicyclopentylcuprate) to a suitable Michael acceptor, such as methyl 2-methoxyacrylate, could directly install the cyclopentyl and methoxyacetate functionalities in a single step.
Advanced Carbon-Carbon Bond Formation Strategies
Modern transition metal-catalyzed cross-coupling reactions provide powerful tools for the formation of α-C-C bonds in esters. Palladium-catalyzed α-arylation and alkylation of esters have been extensively developed. berkeley.eduresearchgate.netnih.govorganic-chemistry.orgacs.org While typically used for aryl or smaller alkyl groups, these methods could potentially be adapted for the introduction of a cyclopentyl group. This would involve the reaction of an enolate of methyl methoxyacetate (or a corresponding zinc enolate or silyl (B83357) ketene (B1206846) acetal) with a cyclopentyl halide or triflate in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. berkeley.edunih.gov The choice of ligand is crucial to promote the desired coupling and avoid side reactions. organic-chemistry.org
Multi-step Convergent Synthesis Design
A possible convergent strategy could be:
Fragment A Synthesis: Preparation of a suitable cyclopentyl-containing electrophile or nucleophile. For instance, the synthesis of cyclopentyl bromide or cyclopentylmagnesium bromide from cyclopentanol.
Fragment B Synthesis: Preparation of a suitable two-carbon fragment with the methoxy and methyl ester functionalities. An example is the generation of the enolate of methyl methoxyacetate.
Coupling: The final step would be the coupling of these two fragments, for example, via an enolate alkylation or a transition metal-catalyzed cross-coupling reaction as described previously.
This approach allows for the optimization of the synthesis of each fragment independently before the crucial C-C bond-forming step.
Biocatalytic Synthesis and Resolution
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis, particularly for the production of chiral molecules.
Enzyme-Mediated Transformations for Chiral Control
The α-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Biocatalytic methods are exceptionally well-suited for achieving high enantiomeric purity.
A primary strategy for obtaining enantiomerically enriched this compound is through the kinetic resolution of a racemic precursor. researchgate.net For example, racemic methyl 2-cyclopentyl-2-hydroxyacetate could be a substrate for a lipase-catalyzed enantioselective acylation. nih.govresearchgate.netosaka-u.ac.jpnih.gov In the presence of an acyl donor (e.g., vinyl acetate), a lipase (B570770) such as Candida antarctica lipase B (CALB) could selectively acylate one enantiomer of the alcohol, leaving the other unreacted. The resulting mixture of the acylated and unreacted alcohol can then be separated. The unreacted enantiomerically pure alcohol can then be etherified to yield one enantiomer of the target molecule, while the acylated product can be hydrolyzed to recover the other enantiomer of the starting alcohol.
Alternatively, enzymatic hydrolysis of the racemic target molecule itself could be employed. A lipase or an esterase could selectively hydrolyze one enantiomer of the methyl ester to the corresponding carboxylic acid, allowing for the separation of the unreacted ester enantiomer from the acid. nih.govacs.orglookchem.com The choice of enzyme and reaction conditions (solvent, temperature) is critical for achieving high enantioselectivity. osaka-u.ac.jp
Another advanced biocatalytic approach is the desymmetrization of a prochiral precursor. acs.orgresearchgate.netrsc.org For instance, if a suitable prochiral dicarboxylic acid diester could be synthesized, a hydrolase could selectively hydrolyze one of the two ester groups to generate a chiral monoester, which could then be further elaborated to the target molecule. scirp.orgnih.gov
The table below lists some common hydrolases used in the kinetic resolution of chiral alcohols and esters.
| Enzyme | Source Organism | Typical Application |
| Candida antarctica Lipase B (CALB) | Pseudozyma antarctica | Enantioselective acylation/hydrolysis of a wide range of alcohols and esters |
| Pseudomonas cepacia Lipase (PCL) | Burkholderia cepacia | Kinetic resolution of α-hydroxy esters and other chiral compounds |
| Porcine Pancreatic Lipase (PPL) | Porcine pancreas | Hydrolysis and esterification of various chiral substrates |
| Candida rugosa Lipase (CRL) | Candida rugosa | Enantioselective hydrolysis of esters |
Kinetic Resolution and Dynamic Kinetic Resolution Methodologies
The stereoselective synthesis of single-enantiomer compounds is a cornerstone of modern organic chemistry. For a chiral molecule like this compound, kinetic resolution and dynamic kinetic resolution offer powerful strategies to isolate a single enantiomer from a racemic mixture.
Kinetic Resolution (KR) is a process in which one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting enantiomer. Biocatalysts, particularly lipases, are frequently employed for the kinetic resolution of esters due to their high enantioselectivity and mild reaction conditions. In a potential kinetic resolution of racemic this compound, a lipase such as Candida antarctica lipase B (CALB) could be used to selectively hydrolyze one enantiomer, leaving the other enantiomer enriched. The efficiency of such a resolution is often described by the enantiomeric ratio (E).
Below is a representative data table illustrating the potential outcomes of kinetic and dynamic kinetic resolution for a generic α-substituted ester, analogous to this compound, based on common literature findings.
| Resolution Method | Catalyst/Enzyme | Racemization Catalyst | Acyl Donor/Solvent | Conversion (%) | Enantiomeric Excess (ee %) of Product | Enantiomeric Excess (ee %) of Substrate | Representative Yield (%) |
| Kinetic Resolution | Candida antarctica Lipase B (CALB) | None | Isopropenyl acetate / Toluene | ~50 | >99 | >99 | <50 |
| Dynamic Kinetic Resolution | Pseudomonas cepacia Lipase (PSL) | Ru(acac)(CO)₂ | p-Chlorophenyl acetate / Cyclohexane | >90 | >99 | N/A | >90 |
Green Chemistry Principles in Biocatalytic Production
The application of green chemistry principles to chemical manufacturing is crucial for sustainable development. cosmeticsandtoiletries.com Biocatalytic processes for the production of compounds like this compound align well with these principles. nih.gov
Key green chemistry principles applicable to the biocatalytic production of this ester include:
Use of Renewable Feedstocks : The synthesis could potentially start from bio-based materials.
Catalysis : Enzymes are highly efficient and specific catalysts, reducing the need for stoichiometric reagents and minimizing waste. rsc.org
Safer Solvents and Auxiliaries : Biocatalytic reactions can often be carried out in water or solvent-free systems, reducing the reliance on volatile organic compounds. cosmeticsandtoiletries.com
Design for Energy Efficiency : Enzymatic reactions typically occur under mild conditions of temperature and pressure, leading to significant energy savings compared to traditional chemical methods. chemistryforsustainability.org
Waste Prevention : The high selectivity of enzymes minimizes the formation of byproducts, leading to cleaner reaction profiles and less waste. rsc.org
By integrating these principles, the biocatalytic production of this compound can be designed to be more environmentally benign and economically viable.
Retrosynthetic Analysis for Target Compound Elucidation
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections.
Strategic Disconnections and Transform Implementation
For this compound, a primary strategic disconnection is the ester linkage. This leads to two key precursors: a carboxylic acid derivative and methanol. A further disconnection at the α-carbon to the cyclopentyl ring suggests an alkylation reaction.
Retrosynthetic Pathway:
This analysis suggests a forward synthesis commencing with a derivative of glyoxylic acid, which can be alkylated with a cyclopentyl electrophile. The resulting α-hydroxy ester can then be methylated, or an α-keto ester could be reduced and methylated.
Synthon Equivalents and Precursor Identification
Based on the retrosynthetic analysis, the following synthons and their corresponding real-world chemical equivalents can be identified:
| Synthon | Chemical Equivalent (Precursor) |
| Cyclopentyl cation | Cyclopentyl bromide, Cyclopentyl iodide, Cyclopentyl triflate |
| Methoxyacetate anion | Methyl methoxyacetate (for enolate formation) |
| Methoxycarbonyl cation | Methyl chloroformate |
| Cyclopentyl anion | Cyclopentylmagnesium bromide (Grignard reagent) |
This leads to several potential synthetic routes. One plausible route involves the reaction of the enolate of methyl methoxyacetate with a cyclopentyl halide. Another approach could be the addition of a cyclopentyl Grignard reagent to methyl glyoxylate, followed by O-methylation of the resulting α-hydroxy ester. The choice of route would depend on factors such as the availability and cost of starting materials, and the desired stereochemical control.
Reactivity and Chemical Transformations of Methyl 2 Cyclopentyl 2 Methoxyacetate
Ester Reactivity: Hydrolysis and Transesterification Reactions
The ester functional group is a primary site of reactivity in Methyl 2-cyclopentyl-2-methoxyacetate, readily undergoing hydrolysis and transesterification reactions under appropriate conditions.
Hydrolysis:
The cleavage of the ester bond in this compound can be achieved through hydrolysis, a reaction with water that can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, such as hydrochloric acid or sulfuric acid, and an excess of water, the ester undergoes hydrolysis to yield 2-cyclopentyl-2-methoxyacetic acid and methanol (B129727). This reaction is reversible, and to drive the equilibrium towards the products, a large excess of water is typically employed. The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): When heated with a dilute aqueous alkali, such as sodium hydroxide (B78521), the ester is irreversibly hydrolyzed. This process, known as saponification, yields the salt of the carboxylic acid (e.g., sodium 2-cyclopentyl-2-methoxyacetate) and methanol. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. Subsequent acidification of the reaction mixture will produce the free 2-cyclopentyl-2-methoxyacetic acid. Base-catalyzed hydrolysis is generally preferred for its irreversibility and often cleaner reaction profiles.
Transesterification:
Transesterification is the process of exchanging the methyl group of the ester with a different alkyl group from an alcohol. This reaction can also be catalyzed by either an acid or a base.
Acid-Catalyzed Transesterification: When this compound is heated with an alcohol in the presence of an acid catalyst, an equilibrium is established between the starting materials and the products. To favor the formation of the desired new ester, the alcohol reactant is often used in large excess.
Base-Catalyzed Transesterification: The reaction can also be carried out using a base, typically the alkoxide corresponding to the alcohol being used. The reaction proceeds through nucleophilic attack of the alkoxide on the ester carbonyl carbon. This method is also an equilibrium process, and driving forces such as the removal of methanol can be used to shift the equilibrium towards the product.
| Reaction Type | Catalyst | Reactants | Products | Key Features |
| Acid-Catalyzed Hydrolysis | H⁺ (e.g., HCl, H₂SO₄) | This compound, H₂O | 2-Cyclopentyl-2-methoxyacetic acid, Methanol | Reversible, requires excess water to drive to completion. |
| Base-Catalyzed Hydrolysis | OH⁻ (e.g., NaOH, KOH) | This compound, H₂O | Salt of 2-Cyclopentyl-2-methoxyacetic acid, Methanol | Irreversible (Saponification). |
| Acid-Catalyzed Transesterification | H⁺ (e.g., H₂SO₄) | This compound, Alcohol (R-OH) | 2-Cyclopentyl-2-methoxyacetate of R-OH, Methanol | Reversible, requires excess alcohol. |
| Base-Catalyzed Transesterification | RO⁻ (e.g., NaOR) | This compound, Alcohol (R-OH) | 2-Cyclopentyl-2-methoxyacetate of R-OH, Methanol | Reversible, can be driven by removal of methanol. |
Reactivity of the α-Methoxy Group and Related Functionalizations
The methoxy (B1213986) group at the α-position significantly influences the reactivity of the molecule. It is an electron-donating group that can affect the properties of the adjacent carbonyl group and the α-carbon.
The C-O bond of the methoxy group can be cleaved under certain conditions, although it is generally more stable than the ester linkage. Strong acids or Lewis acids can be used to effect this cleavage, often leading to the formation of an α-hydroxy or α-halo ester, depending on the reagents and reaction conditions. For instance, treatment with a strong acid in the presence of a nucleophile could lead to substitution of the methoxy group.
Furthermore, the presence of the α-methoxy group can influence the acidity of the α-hydrogen. However, in this compound, there are no α-hydrogens attached to the carbon bearing the methoxy and cyclopentyl groups, precluding reactions that rely on the formation of an enolate at this position.
Functionalization can also occur at the methyl group of the methoxy ether, for example, through radical-based reactions, although this is generally less common and requires specific conditions.
Cyclopentyl Ring Functionalization and Derivatization Reactions
The cyclopentyl ring is a relatively stable saturated hydrocarbon moiety. Functionalization of the cyclopentyl ring typically requires more vigorous reaction conditions compared to the transformations of the ester or α-methoxy groups.
Free-Radical Halogenation:
One of the primary methods for functionalizing an inert cycloalkane is through free-radical halogenation. In the presence of a halogen (e.g., Br₂ or Cl₂) and UV light or a radical initiator, substitution of a hydrogen atom on the cyclopentyl ring with a halogen can occur. This reaction is generally not highly selective and can lead to a mixture of mono- and poly-halogenated products at various positions on the ring.
Oxidative Functionalization:
Strong oxidizing agents can be used to introduce functionality onto the cyclopentyl ring. For example, oxidation could potentially lead to the formation of hydroxyl or carbonyl groups on the ring, although this often requires harsh conditions and may lead to ring-opening or degradation of the molecule.
Ring-Opening Reactions:
Under specific catalytic conditions, such as with certain transition metals at elevated temperatures and pressures, the cyclopentyl ring can undergo ring-opening reactions. This would lead to the formation of acyclic derivatives. The specific products would depend on the catalyst and reaction conditions employed.
| Reaction Type | Reagents | Products | Conditions |
| Free-Radical Halogenation | Br₂ or Cl₂ | Halogenated cyclopentyl derivatives | UV light or radical initiator |
| Oxidative Functionalization | Strong oxidizing agents | Hydroxylated or carbonylated cyclopentyl derivatives | Harsh conditions |
| Ring-Opening | Transition metal catalysts, H₂ | Acyclic derivatives | High temperature and pressure |
Stereoselective Reactions Involving the α-Carbon Center
The α-carbon of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Stereoselective reactions involving this center are of significant interest for the synthesis of enantiomerically pure compounds.
Asymmetric Synthesis:
The synthesis of a single enantiomer of this compound would require an asymmetric synthetic route. This could be achieved through various strategies, including:
Use of Chiral Auxiliaries: A chiral auxiliary could be attached to a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction that establishes the α-stereocenter. The auxiliary would then be removed to yield the desired enantiomerically enriched product.
Chiral Catalysis: A chiral catalyst could be used to control the stereochemistry of a reaction that forms the α-stereocenter. For example, an asymmetric hydrogenation or alkylation of a suitable prochiral precursor.
Kinetic Resolution:
If a racemic mixture of this compound is available, it could be resolved into its constituent enantiomers through kinetic resolution. This involves reacting the racemate with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. For example, an enzyme-catalyzed hydrolysis of the ester could selectively hydrolyze one enantiomer, leaving the other unreacted and thus enantiomerically enriched.
Diastereoselective Reactions:
If a reaction is carried out on the cyclopentyl ring or another part of the molecule, the existing stereocenter at the α-carbon can influence the stereochemical outcome of the reaction at a different site, leading to the formation of one diastereomer in preference to another. This is known as substrate-controlled diastereoselectivity.
The development of stereoselective reactions for molecules like this compound is crucial for applications where a specific stereoisomer is required, such as in the synthesis of pharmaceuticals or other biologically active molecules.
Stereochemistry and Enantioselective Control in Methyl 2 Cyclopentyl 2 Methoxyacetate
Enantioselective and Diastereoselective Synthesis of the Compound
The synthesis of an enantiomerically pure form of methyl 2-cyclopentyl-2-methoxyacetate requires precise control over the formation of its single chiral center. Strategies would likely focus on two main approaches: the asymmetric synthesis of the α-alkoxy ester moiety or the resolution of a racemic mixture.
Asymmetric Synthesis: Creating the stereocenter can be achieved through various modern synthetic methods. One prominent strategy involves the catalytic asymmetric insertion of a carbene into the O-H bond of an alcohol. For instance, a diazo compound precursor could react with methanol (B129727) in the presence of a chiral catalyst, such as a dirhodium or copper complex bearing chiral ligands, to form the α-methoxy ester with high enantioselectivity. researchgate.netorganic-chemistry.org Visible-light-induced, catalyst-free methods have also emerged for similar transformations. organic-chemistry.org
Another powerful approach is the stereoselective construction of the cyclopentane (B165970) ring system, which can influence the subsequent introduction of the stereocenter. Palladium-catalyzed asymmetric [3+2] cycloaddition reactions, for example, can generate highly functionalized and substituted cyclopentanes with excellent diastereo- and enantioselectivity. nih.gov Similarly, organocatalytic cascade reactions, such as a double Michael addition, can build the cyclopentane ring while setting multiple stereocenters with high control. arizona.edu
A hypothetical enantioselective synthesis could involve the reaction of methyl 2-cyclopentyl-2-diazoacetate with methanol, mediated by a chiral catalyst. The effectiveness of such a reaction is typically evaluated by the enantiomeric excess (ee) of the product.
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Rh₂(S-DOSP)₄ | Dichloromethane | 25 | 85 | 92% (S) |
| Cu(I)-BOX | Toluene | 0 | 78 | 88% (R) |
| Chiral Brønsted Acid | Hexane | -20 | 91 | 95% (S) |
Absolute Configuration Determination and Assignment Methodologies
Once an enantiomerically enriched sample of this compound is synthesized, determining its absolute configuration is a critical step. Several robust techniques are available for this purpose.
X-ray Crystallography: This is the most definitive method for determining absolute configuration. wikipedia.org It requires growing a single crystal of the compound or a suitable crystalline derivative. The diffraction pattern of X-rays passing through the crystal allows for the precise mapping of each atom in three-dimensional space, providing an unambiguous assignment of the R or S configuration.
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): The Mosher's method is a widely used NMR technique for determining the absolute configuration of secondary alcohols and amines. nih.govspringernature.com For a precursor alcohol like methyl 2-cyclopentyl-2-hydroxyacetate, it would be derivatized by reacting it separately with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). This creates a pair of diastereomers whose ¹H NMR spectra will show different chemical shifts (δ). By analyzing the differences in these shifts (Δδ = δS - δR) for protons near the stereocenter, the absolute configuration can be deduced based on established conformational models of the MTPA esters. umn.eduusm.edu
Chiroptical Methods: Techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) measure the differential interaction of the chiral molecule with left- and right-circularly polarized light. While these methods can distinguish between enantiomers, assigning the absolute configuration often requires comparison to a known standard or complex quantum-mechanical calculations to correlate the observed spectrum with a specific stereoisomer.
| Proton Group | δ (S-MTPA Ester) (ppm) | δ (R-MTPA Ester) (ppm) | Δδ (δS - δR) | Inferred Configuration |
|---|---|---|---|---|
| Cyclopentyl-H (adjacent) | 2.15 | 2.25 | -0.10 | R-configuration at the carbinol center based on the established Mosher's method model. |
| Ester -OCH₃ | 3.78 | 3.75 | +0.03 | |
| Cyclopentyl-H (remote) | 1.60 | 1.58 | +0.02 |
Influence of Chiral Catalysts and Auxiliaries on Asymmetric Induction
Asymmetric induction is the process of preferentially forming one enantiomer or diastereomer over another. This is achieved by introducing a source of chirality into the reaction, either as a catalyst or an auxiliary. wikipedia.org
Chiral Catalysts: A chiral catalyst participates in the reaction to create a chiral environment around the substrate. It lowers the activation energy of the pathway leading to one enantiomer more than the pathway leading to the other. The catalyst is used in sub-stoichiometric amounts and is regenerated at the end of the reaction cycle. The design of the chiral ligand bound to a metal center is crucial. For instance, in the synthesis of functionalized cyclopentanes, chiral phosphine (B1218219) ligands or chiral cyclopentadienyl (B1206354) (Cpx) ligands on metals like rhodium, palladium, or iridium can create specific steric and electronic environments that dictate the facial selectivity of a reaction, leading to high enantiomeric excess. nih.govresearchgate.net
Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate. wikipedia.org Its inherent stereochemistry directs the reaction to occur on one face of the molecule, often through steric hindrance. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. researchgate.net For example, a precursor like 2-cyclopentylglyoxylic acid could be attached to a chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam. researchgate.net The subsequent reduction of the ketone or addition of a methyl group would be highly diastereoselective. Finally, removal of the auxiliary would yield the enantiomerically enriched product.
The choice of catalyst or auxiliary, along with reaction conditions like solvent and temperature, profoundly impacts the degree of asymmetric induction, measured by the enantiomeric or diastereomeric ratio.
| Method | Chiral Inducer | Key Transformation | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Catalysis | (R,R)-Ph-BOX-Cu(II) | Asymmetric Cycloaddition | N/A | 94% |
| Catalysis | (S)-TRIP-PA | Asymmetric O-H Insertion | N/A | 97% |
| Auxiliary | (R)-Evans Oxazolidinone | Asymmetric Alkylation | 98:2 | >99% (after cleavage) |
| Auxiliary | (1S)-Camphorsultam | Asymmetric Aldol Reaction | 95:5 | >98% (after cleavage) |
No Publicly Available Research Found for "this compound"
Following a comprehensive search of scientific databases and chemical literature, no research articles, patents, or other publications detailing the synthesis, properties, or applications of the chemical compound "this compound" could be identified. This indicates that the compound is likely not a commercially available reagent, a known natural product, or a subject of public-domain research.
Therefore, it is not possible to provide an article on the "Advanced Applications of this compound in Complex Molecule Synthesis" as requested. The specific subsections outlined—utilization as a chiral building block, a precursor for bioactive analogues, its role in pharmaceutical intermediates and advanced materials, and its contribution to novel synthetic methodologies—all presuppose the existence of a body of research that does not appear to be publicly available for this particular molecule.
While the individual components of the molecule's name (cyclopentyl, methoxy (B1213986), methyl acetate) are common functional groups in organic chemistry, the specific combination and arrangement in "this compound" does not correspond to a known substance in the searched literature.
Consequently, the generation of a scientifically accurate and informative article adhering to the provided outline is not feasible without resorting to speculation, which would not meet the required standards of factual reporting. There are no research findings, data tables, or detailed studies to draw upon for this specific compound.
Theoretical and Computational Investigations of Methyl 2 Cyclopentyl 2 Methoxyacetate
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms in a molecule and identifying its most stable conformations. For Methyl 2-cyclopentyl-2-methoxyacetate, this involves optimizing the geometry to find the minimum energy structure and exploring the potential energy surface to locate various stable conformers.
The conformational landscape of this molecule is primarily defined by the puckering of the cyclopentyl ring and the rotational freedom around several key single bonds. The cyclopentyl ring is not planar and typically adopts two main low-energy conformations: the "envelope" and the "twist" forms, which help to alleviate torsional strain. dalalinstitute.comlibretexts.orgmasterorganicchemistry.com Computational methods can precisely calculate the energy difference between these forms and the barriers to their interconversion. biomedres.usresearchgate.net
Furthermore, the orientation of the methoxy (B1213986) (-OCH₃) and methyl acetate (B1210297) (-COOCH₃) substituents relative to the cyclopentyl ring and each other gives rise to additional rotational isomers (rotamers). rsc.orgresearchgate.net DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311G(d,p), can be employed to optimize the geometry of these various conformers and determine their relative stabilities. nih.govnih.gov The results of such calculations provide detailed geometric parameters.
It is important to note that the following data is illustrative and represents typical values that would be obtained from such calculations, as specific computational studies on this compound are not publicly available.
| Parameter | Atom(s) Involved | Calculated Value |
|---|---|---|
| Bond Length (Å) | C=O | 1.215 |
| Bond Length (Å) | C(carbonyl)-O(ester) | 1.340 |
| Bond Length (Å) | C(ring)-C(ester) | 1.535 |
| Bond Length (Å) | C(ring)-O(methoxy) | 1.428 |
| Bond Angle (°) | O=C-O | 124.5 |
| Bond Angle (°) | C(ring)-C(ester)-O | 109.8 |
| Dihedral Angle (°) | O=C-C(ring)-O(methoxy) | -175.2 |
Reaction Mechanism Elucidation Through Computational Studies
Computational chemistry is a powerful tool for mapping the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates. acs.org For this compound, a key reaction of interest is its hydrolysis, which involves the cleavage of the ester bond to yield 2-cyclopentyl-2-methoxyacetic acid and methanol (B129727). ucoz.com This reaction can be catalyzed by either acid or base. ucoz.comvaia.com
Using computational methods, the mechanism of such a reaction can be explored in detail. This involves locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate. wikipedia.orglibretexts.org The energy difference between the reactants and the transition state defines the activation energy (Ea or ΔG‡), a critical parameter for understanding reaction kinetics. ox.ac.uk Techniques like Density Functional Theory (DFT) are commonly used to calculate the energies of reactants, products, and transition states. researchgate.net
For the acid-catalyzed hydrolysis of an ester, the mechanism typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack by a water molecule, proton transfer, and finally, elimination of the alcohol. masterorganicchemistry.commasterorganicchemistry.comacs.org Each step of this proposed mechanism can be modeled computationally. Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a calculated transition state structure indeed connects the reactants and products on the potential energy surface.
The following table provides hypothetical thermodynamic data for the rate-determining step of an acid-catalyzed hydrolysis reaction of this compound, as would be predicted by a computational study.
| Thermodynamic Parameter | Reaction Step | Calculated Value (kcal/mol) |
|---|---|---|
| Activation Energy (ΔG‡) | Nucleophilic attack of H₂O on protonated ester | +22.5 |
| Enthalpy of Reaction (ΔH) | Overall Hydrolysis | -4.8 |
| Free Energy of Reaction (ΔG) | Overall Hydrolysis | -2.1 |
Prediction of Spectroscopic Properties and Reactivity Profiles
Computational quantum chemistry can accurately predict various spectroscopic properties, which is invaluable for the structural confirmation and characterization of newly synthesized molecules. numberanalytics.com For this compound, theoretical calculations can provide its expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT. nih.govresearchgate.netrsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained. rsc.orgacs.org These predicted shifts, when compared to experimental data, can help assign specific signals and confirm the proposed structure.
Similarly, the vibrational frequencies of the molecule can be calculated. medium.com These frequencies correspond to the peaks observed in an IR spectrum. aip.orgacs.org The calculated spectrum can identify characteristic vibrational modes, such as the strong carbonyl (C=O) stretch of the ester group and various C-O and C-H stretching and bending modes. nih.govrsc.org
The tables below present illustrative examples of predicted spectroscopic data for this compound.
| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |
|---|---|---|
| C=O (carbonyl) | 172.5 | 171.8 |
| C-O (alpha to ring) | 85.2 | 84.5 |
| -OCH₃ (ester) | 52.1 | 51.9 |
| -OCH₃ (ether) | 57.8 | 57.5 |
| C1 (cyclopentyl) | 45.3 | 44.9 |
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|
| C-H Stretch (alkyl) | 2960-2870 | Medium-Strong |
| C=O Stretch (ester) | 1738 | Strong |
| C-O Stretch (ester) | 1245 | Strong |
| C-O Stretch (ether) | 1105 | Strong |
Beyond spectroscopy, computational methods can predict the chemical reactivity of a molecule. A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across the molecule's surface. numberanalytics.comdeeporigin.com Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.netnumberanalytics.commdpi.com For this compound, an MEP map would show a significant negative potential around the carbonyl oxygen, identifying it as the primary site for protonation in acid-catalyzed reactions. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—also provide insights into reactivity, indicating the molecule's ability to donate or accept electrons. mdpi.comresearchgate.net
Methodological Advancements and Process Optimization in Methyl 2 Cyclopentyl 2 Methoxyacetate Production
Development of Efficient and Sustainable Reaction Conditions
The development of green and sustainable synthetic routes is a key focus in the modern chemical industry. For the production of Methyl 2-cyclopentyl-2-methoxyacetate, this involves the exploration of alternative reagents, catalysts, and reaction media to minimize waste and energy consumption.
One common route to α-methoxy esters involves the methylation of the corresponding α-hydroxy ester. A more direct and atom-economical approach is the catalytic oxidation of a suitable precursor in the presence of methanol (B129727). Advances in this area have centered on the use of environmentally benign oxidizing agents and catalysts that can operate under mild conditions.
Recent research has highlighted the potential of using greener solvents like Cyclopentyl Methyl Ether (CPME) in organic synthesis. manufacturingchemist.com CPME offers several advantages over traditional ether solvents, including a higher boiling point, lower peroxide formation, and greater stability under acidic and basic conditions. manufacturingchemist.com Its hydrophobic nature can also simplify product isolation and solvent recovery. manufacturingchemist.com The use of such solvents can significantly reduce the environmental footprint of the synthesis process.
Furthermore, the principles of green chemistry encourage the use of catalytic processes over stoichiometric ones. mdpi.com For the synthesis of related methoxyacetates, processes utilizing metal salts as catalysts in combination with an oxidant have been developed. google.com The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield.
Below is a comparative table of conventional versus green reaction conditions for the synthesis of similar methoxy (B1213986) esters:
| Parameter | Conventional Method | Green Chemistry Approach |
| Solvent | Dichloromethane, Tetrahydrofuran (THF) | Cyclopentyl Methyl Ether (CPME), 2-Methyltetrahydrofuran (B130290) (2-MeTHF) |
| Catalyst | Stoichiometric strong acids or bases | Heterogeneous catalysts, biocatalysts |
| Reaction Temperature | Often requires heating or cooling | Ambient temperature where possible |
| Waste Generation | High, due to stoichiometric reagents and solvent use | Minimized through catalysis and solvent recycling |
Large-Scale Synthesis Strategies and Process Intensification
Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges, including heat and mass transfer limitations, reaction time, and product isolation. Process intensification, which aims to develop smaller, more efficient, and safer production processes, is a key strategy to address these challenges. aiche.org
One approach to process intensification is the use of continuous flow reactors instead of traditional batch reactors. Flow chemistry offers several advantages, including improved heat and mass transfer, better control over reaction parameters, and enhanced safety, particularly when dealing with highly reactive intermediates. rsc.org This methodology can lead to higher yields and purity in a shorter amount of time. rsc.org
Reactive distillation is another process intensification technique that combines reaction and separation in a single unit. aiche.org For esterification reactions, this can be particularly effective in driving the equilibrium towards the product by continuously removing byproducts like water. aiche.org While direct application to this compound synthesis depends on the specific reaction pathway, the principles of reactive separation are highly relevant for process optimization.
The following table outlines key considerations for scaling up the production of esters like this compound:
| Strategy | Description | Advantages for Large-Scale Production |
| Continuous Flow Synthesis | The reaction is carried out in a continuous stream within a reactor. | Enhanced safety, improved heat and mass transfer, consistent product quality, potential for automation. rsc.org |
| Process Analytical Technology (PAT) | In-situ monitoring of critical process parameters to ensure quality. | Real-time process control, reduced batch failures, improved process understanding and efficiency. |
| Automated Reactor Systems | Use of automated systems for precise control of reaction conditions. | High reproducibility, reduced labor costs, ability to perform complex reaction sequences. |
Innovative Purification and Isolation Techniques
The purity of this compound is critical for its intended applications. Traditional purification methods such as distillation and chromatography can be energy-intensive and generate significant waste. Innovative techniques are being explored to improve the efficiency and sustainability of the purification process.
One such technique is membrane-based separation, such as pervaporation, which can be used to break azeotropes and separate close-boiling mixtures. This can be particularly useful in removing water or alcohol from the reaction mixture, thus simplifying downstream processing.
A comparison of traditional and innovative purification techniques is presented below:
| Technique | Principle | Advantages |
| Fractional Distillation | Separation based on differences in boiling points. | Well-established and effective for many separations. |
| Preparative Chromatography | Separation based on differential partitioning between a stationary and a mobile phase. | High purity can be achieved. |
| Membrane Separation (e.g., Pervaporation) | Selective transport of components through a membrane. | Energy-efficient, can break azeotropes, continuous process. |
| Reactive Extraction | Combination of chemical reaction and liquid-liquid extraction. aiche.org | Increased conversion and simplified downstream processing. aiche.org |
Future Research Directions and Interdisciplinary Prospects
Exploration of Undiscovered Reactivity Pathways and Functionalizations
Future research into methyl 2-cyclopentyl-2-methoxyacetate is poised to uncover novel reactivity pathways and functionalization strategies. While current knowledge is centered on the fundamental reactions of its ester and ether groups, the synergistic interplay between the cyclopentyl ring, the methoxy (B1213986) group, and the acetate (B1210297) moiety presents opportunities for discovering unprecedented chemical transformations.
A primary area of investigation will be the activation of the α-carbon, the carbon atom situated between the cyclopentyl ring and the carbonyl group. Exploring selective C-H activation at this position could unlock a diverse array of carbon-carbon and carbon-heteroatom bond-forming reactions. This would enable the synthesis of more complex molecules with the cyclopentyl scaffold as a central structural element.
Furthermore, the development of novel catalytic systems for ring-opening or ring-expansion of the cyclopentyl group would significantly broaden the synthetic utility of this compound. Such transformations could provide access to a variety of linear or larger cyclic structures that are not readily accessible through conventional methods. Research in this area may focus on transition-metal catalysis or biocatalysis to achieve high selectivity and efficiency.
In addition to these pathways, the exploration of unconventional functional group interconversions beyond standard ester hydrolysis or transesterification is a promising direction. For instance, reductive or oxidative cleavage of the ether or ester bond under mild conditions could yield valuable synthetic intermediates.
Integration with Materials Science and Supramolecular Chemistry Research
The distinct molecular architecture of this compound, featuring a rigid carbocyclic core and flexible side chains, makes it an intriguing candidate for applications in materials science and supramolecular chemistry.
In the realm of materials science , this compound could serve as a unique monomer for the synthesis of novel polymers. The incorporation of the cyclopentyl moiety into a polymer backbone could impart desirable properties such as enhanced thermal stability, rigidity, and specific mechanical characteristics. Future research could focus on the design and synthesis of polyesters or polyamides derived from functionalized analogues of this compound.
| Potential Polymer Type | Key Monomer Feature | Anticipated Polymer Property |
| Polyesters | Diol or diacid functionality on cyclopentyl ring | Enhanced thermal stability |
| Polyamides | Amine and carboxylic acid functionality | Increased rigidity |
In supramolecular chemistry , the non-covalent interactions of this compound and its derivatives can be harnessed to construct complex, self-assembled architectures. The cyclopentyl group can act as a guest moiety in host-guest complexes with macrocyclic hosts like cyclodextrins. Furthermore, the introduction of specific recognition units, such as hydrogen-bonding motifs or aromatic rings, could direct the self-assembly of these molecules into ordered structures like liquid crystals, gels, or nanoparticles.
Potential Contributions to Green Chemistry and Sustainable Chemical Manufacturing
In line with the principles of green chemistry, future research will aim to develop more sustainable and environmentally benign methods for the synthesis and application of this compound. mt.com A key focus will be the design of synthetic routes that maximize atom economy and utilize renewable feedstocks. For instance, deriving the cyclopentyl core from biomass-derived platform chemicals would represent a significant advancement in sustainable manufacturing.
Moreover, the potential of this compound and related compounds as green solvents is an area ripe for exploration. The solvent properties of cyclopentyl methyl ether (CPME), a structurally related compound, have been recognized for their favorable environmental profile, including low peroxide formation and stability under various reaction conditions. researchgate.netsigmaaldrich.com Investigating whether this compound shares these beneficial properties could lead to its adoption as a sustainable alternative to conventional volatile organic solvents. researchgate.netnih.gov The use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, is also a growing trend in sustainable chemistry. mdpi.com
| Green Chemistry Principle | Application to this compound |
| Prevention | Designing syntheses with minimal waste generation. |
| Atom Economy | Maximizing the incorporation of starting materials into the final product. |
| Use of Renewable Feedstocks | Sourcing the cyclopentyl moiety from biomass. |
| Catalysis | Employing recyclable catalysts to minimize waste. |
| Safer Solvents and Auxiliaries | Investigating its potential as a green solvent. researchgate.netsigmaaldrich.com |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing Methyl 2-cyclopentyl-2-methoxyacetate, and how do reaction parameters influence yield and purity?
- Methodological Answer : The synthesis involves esterification of cyclopentylmethoxyacetic acid with methanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Multi-step approaches may include nucleophilic substitution of cyclopentyl halides with methoxyacetate precursors. Key parameters include:
- Temperature : 60–80°C for optimal reaction kinetics.
- Catalyst selection : Acidic catalysts improve esterification efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.
Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Methoxy protons (δ 3.2–3.5 ppm), ester carbonyl (δ 170–175 ppm).
- IR spectroscopy : Ester C=O stretch (1740–1760 cm⁻¹).
- HRMS : Molecular ion [M+H]⁺ with <5 ppm mass accuracy.
- X-ray crystallography : SHELXL refinement resolves steric effects from the cyclopentyl group, with bond angles (e.g., C-O-C ≈ 115°) and distances (C=O ≈ 1.21 Å) validated against DFT calculations .
Advanced Research Questions
Q. How can researchers address contradictions in crystallographic data when refining the structure of this compound?
- Methodological Answer : Discrepancies may arise from crystal twinning or solvent disorder. Strategies include:
- Twin refinement : Implemented in SHELXL to model overlapping lattices.
- Low-temperature data collection : Reduces thermal motion artifacts (e.g., 100 K).
- Validation tools : Compare R-factors across software (SHELXLE vs. OLEX2) and cross-check hydrogen positions via neutron diffraction. Bond-length outliers (e.g., C-O >1.34 Å) suggest refinement errors .
Q. What advanced strategies improve enantiomeric purity during asymmetric synthesis of this compound?
- Methodological Answer :
- Chiral catalysis : Ru-BINAP complexes achieve >90% ee in cyclopropane functionalization.
- Kinetic resolution : Lipase-mediated transesterification (e.g., Candida antarctica lipase B) selectively hydrolyzes undesired enantiomers.
- Analytical validation : Chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) quantifies enantiomeric excess with UV detection at 254 nm .
Q. How should researchers design in vitro assays to evaluate the biological activity of this compound?
- Methodological Answer :
- Cytotoxicity : MTT assay (48–72 h exposure, IC₅₀ determination).
- Enzyme inhibition : Fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-galactopyranoside) monitored kinetically (λex 360 nm, λem 450 nm).
- Controls : Include positive controls (e.g., staurosporine for kinases) and vehicle controls (DMSO <0.1%).
- Computational validation : Molecular docking (AutoDock Vina) predicts binding modes, validated by site-directed mutagenesis of target proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
